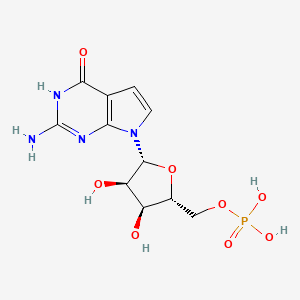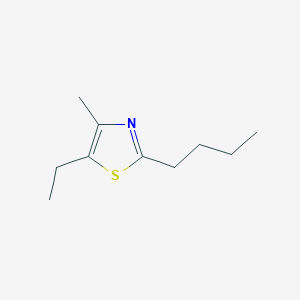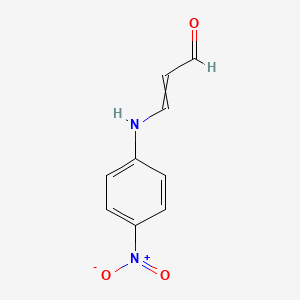![molecular formula C12H14O4Te B14410029 3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid CAS No. 84144-30-9](/img/structure/B14410029.png)
3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid is an organic compound that features a tellurium atom bonded to a butenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid typically involves the reaction of 3,5-dimethoxyphenyl tellurium trichloride with but-2-enoic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a palladium complex. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tellurium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, and halides.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Compounds where the tellurium atom is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical processes
Wirkmechanismus
The mechanism of action of 3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The tellurium atom can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress responses and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sinapic Acid: A hydroxycinnamic acid with similar structural features but lacks the tellurium atom.
Ferulic Acid: Another hydroxycinnamic acid with antioxidant properties.
Cinnamic Acid: The parent compound of hydroxycinnamic acids, widely used in organic synthesis.
Uniqueness
3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid is unique due to the presence of the tellurium atom, which imparts distinct chemical reactivity and potential biological activity. The tellurium atom allows the compound to participate in unique redox reactions and form covalent bonds with biomolecules, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
84144-30-9 |
|---|---|
Molekularformel |
C12H14O4Te |
Molekulargewicht |
349.8 g/mol |
IUPAC-Name |
3-(3,5-dimethoxyphenyl)tellanylbut-2-enoic acid |
InChI |
InChI=1S/C12H14O4Te/c1-8(4-12(13)14)17-11-6-9(15-2)5-10(7-11)16-3/h4-7H,1-3H3,(H,13,14) |
InChI-Schlüssel |
IWOHBOKGFGEZDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)O)[Te]C1=CC(=CC(=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14409949.png)
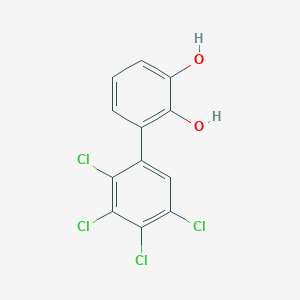
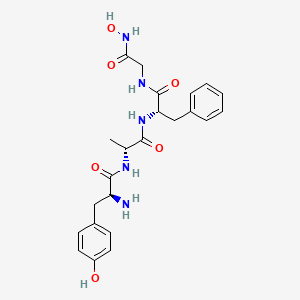

![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)



![4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid](/img/structure/B14409995.png)

